Samarium trinitrate hexahydrate

Beschreibung

Overview of Rare Earth Nitrate (B79036) Hydrates in Scientific Inquiry

Rare earth nitrate hydrates are a class of compounds that have been extensively studied due to the unique chemical and physical properties of the lanthanide elements. researchgate.netosti.gov These hydrates, which are salts of nitric acid containing water of crystallization, serve as crucial starting materials for the synthesis of other rare earth compounds, such as oxides, which have diverse technological applications. iaea.org The number of water molecules in the hydrate (B1144303) can vary, influencing the compound's structure and properties. researchgate.netosti.gov Research into rare earth nitrate hydrates often involves studying their thermal decomposition, which is a complex process that can lead to the formation of various intermediate compounds, including oxynitrates, before ultimately yielding the rare earth oxide. bohrium.comepa.govresearchgate.net The study of these compounds is fundamental to advancing our understanding of lanthanide chemistry and developing new materials with tailored functionalities. researchgate.netmuni.cz

Significance of Samarium(III) in Lanthanide Chemistry and Materials Science

Samarium, a typical member of the lanthanide series, most commonly exists in the +3 oxidation state. wikipedia.org The Sm³⁺ ion is of particular interest in lanthanide chemistry and materials science due to its unique electronic configuration, which gives rise to specific magnetic and optical properties. wikipedia.orgacs.org Samarium compounds are paramagnetic at room temperature and exhibit a distinct magnetic moment. wikipedia.orgacs.org

In materials science, samarium(III) is a key component in the development of advanced materials. It is used in the creation of powerful samarium-cobalt (B12055056) magnets that retain their magnetic properties at high temperatures, making them suitable for applications in microwave technologies and miniaturized electronic devices. rsc.org Furthermore, samarium is utilized in the production of specialized glass and ceramics, and as a dopant in materials for solid oxide fuel cells. chemimpex.comwikipedia.orgsigmaaldrich.com The catalytic activity of samarium(III) compounds is another area of significant research, with applications in various organic syntheses. sigmaaldrich.comnih.gov

Historical Perspectives and Evolution of Research on Samarium Trinitrate Hexahydrate

The discovery of samarium itself is rooted in the 19th-century exploration of rare earth elements. rsc.org French chemist Paul-Émile Lecoq de Boisbaudran is credited with isolating samarium in 1879 from the mineral samarskite, after which the element was named. rsc.org The initial research focused on the fundamental chemical properties and separation of samarium from other lanthanides. acs.org

Over time, research on samarium compounds, including the nitrate form, has evolved significantly. Early studies likely concentrated on basic characterization and synthesis. rsc.org More recent research has delved into the complex thermal decomposition mechanisms of this compound, revealing a multi-step process involving dehydration and the formation of intermediate oxynitrates. bohrium.comepa.govresearchgate.net This detailed understanding is crucial for controlling the synthesis of samarium oxide with specific properties. The investigation into the crystal structure of related rare earth basic nitrate hydrates has provided further insight into the coordination chemistry of samarium. muni.cz

Current Research Trends and Future Directions for this compound

Current research on this compound is highly interdisciplinary, spanning materials science, catalysis, and nanotechnology. A significant trend is its use as a precursor for the synthesis of samarium-based nanomaterials, particularly samarium oxide (Sm₂O₃) nanoparticles. iaea.orgresearchgate.netresearchgate.net These nanoparticles are being explored for a variety of applications, including as catalysts and in the development of biomedical technologies. researchgate.netnih.gov For instance, research has shown the potential of samarium oxide nanoparticles in targeted radiotherapy for cancer. nih.gov

Another major area of focus is the application of this compound in the development of energy materials. It is used to prepare samarium-doped ceria, a key electrolyte material for solid oxide fuel cells (SOFCs). wikipedia.orgsigmaaldrich.com It also serves as a component in the synthesis of nanocatalysts for regenerative fuel cells. wikipedia.orgsigmaaldrich.com

Future research is expected to continue exploring the catalytic potential of this compound in novel organic reactions and green chemistry applications. chemimpex.comsigmaaldrich.com Further development of samarium-based nanomaterials for advanced applications in electronics, optics, and medicine is also anticipated. chemimpex.comiaea.org The unique properties of samarium suggest that its compounds, derived from the versatile precursor this compound, will continue to be a subject of intensive scientific investigation.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Sm(NO₃)₃·6H₂O scbt.com |

| Molecular Weight | 444.47 g/mol scbt.com |

| Appearance | Pale yellow to white crystalline solid cymitquimica.comereztech.com |

| Melting Point | 78-79 °C ereztech.com |

| Solubility | Soluble in water cymitquimica.com |

| CAS Number | 13759-83-6 scbt.com |

Table 2: Research Applications of this compound

| Application Area | Specific Use |

| Materials Science | Precursor for the synthesis of samarium oxide nanoparticles. iaea.orgresearchgate.netresearchgate.net |

| Fabrication of phosphors for lighting and displays. chemimpex.com | |

| Preparation of samarium-doped ceria for fuel cell electrolytes. wikipedia.orgsigmaaldrich.com | |

| Catalysis | Lewis acid catalyst in organic synthesis, such as coumarin (B35378) derivatives. sigmaaldrich.comsigmaaldrich.com |

| Nanocatalyst in solid oxide regenerative fuel cells. wikipedia.orgsigmaaldrich.com | |

| Biomedical | Investigated for use in drug delivery systems. chemimpex.com |

| Precursor for samarium-153 (B1220927) oxide nanoparticles for targeted radiotherapy. nih.gov | |

| Nuclear Technology | Used in studies related to neutron capture. chemimpex.com |

Structure

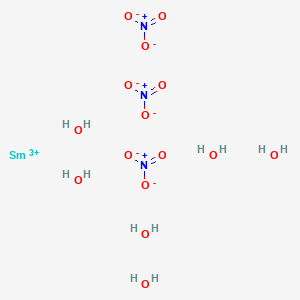

2D Structure

Eigenschaften

IUPAC Name |

samarium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCOFJGRHQAIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160242 | |

| Record name | Samarium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13759-83-6 | |

| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Samarium Trinitrate Hexahydrate

The synthesis of samarium trinitrate hexahydrate is primarily achieved through aqueous reaction chemistry, capitalizing on the reactivity of samarium compounds with nitric acid. The subsequent formation of the stable hexahydrate form is a critical step, governed by controlled crystallization conditions.

Synthesis Routes for Samarium(III) Nitrate (B79036) Hexahydrate

The most common and straightforward method for preparing samarium(III) nitrate hexahydrate involves the reaction of a samarium-containing base, such as samarium hydroxide (B78521), with nitric acid. bohrium.com This acid-base neutralization reaction yields the soluble samarium nitrate and water.

An analogous and frequently employed synthesis route utilizes samarium oxide (Sm₂O₃) as the starting material. In this process, a slight excess of samarium oxide is dissolved in concentrated nitric acid, typically with the application of heat to facilitate the reaction. prepchem.com The chemical equation for this reaction is:

Sm₂O₃ + 6HNO₃ → 2Sm(NO₃)₃ + 3H₂O

Following the complete dissolution of the oxide and subsequent filtration to remove any unreacted solid, the resulting solution contains aqueous samarium nitrate.

| Reactant 1 | Reactant 2 | Product | Reference |

| Samarium Hydroxide (Sm(OH)₃) | Nitric Acid (HNO₃) | Samarium(III) Nitrate (Sm(NO₃)₃) | bohrium.com |

| Samarium Oxide (Sm₂O₃) | Concentrated Nitric Acid (HNO₃) | Samarium(III) Nitrate (Sm(NO₃)₃) | prepchem.com |

Crystallization Techniques for Hexahydrate Formation

Once the aqueous solution of samarium nitrate is obtained, the formation of the hexahydrate, Sm(NO₃)₃·6H₂O, is achieved through crystallization. A common technique involves cooling the hot, saturated filtrate from the samarium oxide and nitric acid reaction. prepchem.com As the temperature of the solution decreases, the solubility of samarium nitrate diminishes, leading to the precipitation of the crystalline hexahydrate.

The thermal stability of the hexahydrate is an important consideration. Thermogravimetric analysis has shown that the decomposition of samarium nitrate hexahydrate is a complex process. It begins with slow dehydration and is accompanied by internal hydrolysis. bohrium.comresearchgate.net The initial stage of pyrolysis involves the removal of water and nitric acid to form samarium pentahydrate, Sm(NO₃)₃·5H₂O, along with intermediate oxonitrates. bohrium.comresearchgate.net This highlights the importance of carefully controlled temperature during any drying or storage processes to maintain the desired hexahydrate form.

Role as a Precursor in Advanced Materials Synthesis

This compound is a valuable precursor for the synthesis of various functional materials due to its solubility in water and the relative ease with which it can be decomposed to form samarium-containing oxides or reduced to form alloys.

Preparation of Samarium Oxide

Samarium oxide (Sm₂O₃), a technologically important ceramic material, can be readily prepared from this compound through thermal decomposition. When heated, this compound undergoes a series of decomposition steps. Initially, it loses its water of hydration. As the temperature is further increased, it converts to an oxynitrate intermediate before finally decomposing to form samarium(III) oxide at higher temperatures. wikipedia.org Studies have shown that the final transformation into the cubic form of samarium oxide occurs after the loss of lattice water and the evolution of nitrogen dioxide and oxygen. bohrium.comresearchgate.net The precise temperature for complete conversion to the oxide can vary, with one source indicating decomposition to the oxynitrate at 420°C and to samarium(III) oxide at 680°C. wikipedia.org

| Precursor | Product | Decomposition Temperature (to Oxide) | Reference |

| This compound | Samarium(III) Oxide (Sm₂O₃) | 680°C | wikipedia.org |

Synthesis of Samarium Cobalt (SmCo) Magnets

Samarium-cobalt (B12055056) (SmCo) magnets are high-performance permanent magnets. This compound can be used as a precursor for the samarium component in the synthesis of these magnets. One approach involves a sol-gel method where samarium nitrate and cobalt nitrate are used to create a gel, which is then combusted to form samarium-cobalt oxides (e.g., SmCoO₃) and cobalt oxides. researchgate.net This oxide powder is then subjected to a reduction and diffusion process, often in a hydrogen atmosphere, to produce the final SmCo magnetic powder. researchgate.net However, it has been noted that using nitrate compounds for this purpose may not always yield satisfactory results. researchgate.net

Another patented method describes dissolving samarium nitrate, cobalt nitrate, and other metal nitrates in water, followed by precipitation with sodium hydroxide. The resulting precipitate is then dried and subjected to a reduction treatment under a hydrogen atmosphere. This is followed by mixing with calcium powder and a further reduction heat treatment in a vacuum tube furnace to obtain the samarium cobalt magnetic powder. google.com

Fabrication of Samarium-Doped Ceria

Samarium-doped ceria (SDC) is a prominent ionic conductor used as an electrolyte material in solid oxide fuel cells (SOFCs). This compound is a commonly used precursor for introducing the samarium dopant into the ceria (CeO₂) lattice. Several synthesis techniques utilize this precursor:

Spray Pyrolysis: In this method, a solution containing cerium nitrate and samarium nitrate is atomized into a heated zone. The droplets undergo evaporation and decomposition, directly forming SDC nanoparticles. For instance, using a 0.1 M starting solution with a pyrolyzing temperature of 600°C can produce SDC powders. researchgate.net

Citrate (B86180) Complexation: This low-temperature route involves the formation of a citrate gel of cerium and samarium nitrates. The gel is then calcined at temperatures around 500°C to produce nanocrystalline SDC powders with mean crystallite sizes of approximately 10 nm. st-andrews.ac.uk

Hydrothermal Synthesis: This technique involves dissolving cerium nitrate hexahydrate and samarium nitrate hexahydrate in deionized water and subjecting the solution to hydrothermal treatment in an autoclave. For example, heating at 180°C for 4 hours can produce SDC nanospheres. ias.ac.inresearchgate.net

The choice of synthesis method and the processing parameters, such as temperature and dopant concentration, significantly influence the properties of the resulting SDC material, including its particle size, morphology, and ionic conductivity. researchgate.netst-andrews.ac.ukd-nb.info

| Material | Synthesis Method | Precursors | Key Findings | Reference |

| Samarium-Doped Ceria (SDC) | Spray Pyrolysis | Cerium Nitrate, Samarium Nitrate | Produces hollow spherical nanoparticles. | researchgate.net |

| Samarium-Doped Ceria (SDC) | Citrate Complexation | Cerium Nitrate, Samarium Nitrate | Yields nanocrystalline powders at low calcination temperatures. | st-andrews.ac.uk |

| Samarium-Doped Ceria (SDC) | Hydrothermal Synthesis | Cerium Nitrate Hexahydrate, Samarium Nitrate Hexahydrate | Can produce well-dispersed nanospheres. | ias.ac.inresearchgate.net |

Formation of Specialty Glasses and Ceramics

This compound is a key ingredient in the production of specialty glasses and ceramics, where the incorporation of samarium ions imparts specific optical and electrical properties.

In the realm of specialty glasses, samarium-doped borate (B1201080) and silicate (B1173343) glasses are of significant interest for their applications in optical devices and radiation shielding. The sol-gel method is a common technique for preparing these glasses, where this compound is dissolved in the precursor solution. For instance, in the synthesis of samarium-doped borosilicate glasses, this compound can be used as the samarium source, which is then incorporated into the silica-borate glass network upon hydrolysis and condensation of the precursors, followed by thermal treatment. The resulting glasses exhibit characteristic luminescence and can be designed to have specific optical band gaps. Research has shown that the addition of samarium oxide, derived from precursors like this compound, to thallium-borate glasses can enhance their radiation shielding properties.

This compound is also instrumental in the fabrication of advanced ceramics, most notably samarium-doped ceria (SDC). SDC is a leading electrolyte material for solid oxide fuel cells (SOFCs) due to its high ionic conductivity at intermediate temperatures. A common synthesis route involves the use of this compound as the samarium precursor. In a typical solvothermal synthesis, this compound is mixed with cerium(III) nitrate in a solvent like triethylene glycol and heated. wikipedia.org This process yields nanocrystalline SDC powders that can be subsequently processed into dense ceramics for fuel cell applications. wikipedia.org The use of the nitrate precursor allows for a homogeneous distribution of samarium within the ceria lattice, which is crucial for achieving optimal ionic conductivity. Furthermore, doping strontium titanate (SrTiO₃) ceramics with samarium oxide derived from precursors like this compound has been shown to improve their photocatalytic activity for water purification. nih.gov

| Ceramic Composition | Synthesis Method | Dopant Concentration (mol%) | Key Property | Application | Reference |

| Sm-doped CeO₂ | Solvothermal | 20 | High Ionic Conductivity | Solid Oxide Fuel Cells | wikipedia.org |

| Sm₂O₃-doped SrTiO₃ | Solid-state reaction | 1-15 | Enhanced Photocatalytic Activity | Water Purification | nih.gov |

Development of Luminescent Materials and Phosphors

The unique electronic configuration of the samarium ion (Sm³⁺) gives rise to characteristic narrow-band emission in the orange-red region of the visible spectrum, making it a valuable component in luminescent materials and phosphors. This compound is frequently employed as the samarium source in the synthesis of these materials due to its high purity and solubility.

Various host lattices can be doped with samarium to produce efficient phosphors for applications in lighting and displays. The synthesis methods often involve solution-based techniques like sol-gel, hydrothermal, and combustion synthesis, where this compound is a convenient starting material. For example, samarium-doped borosilicate glasses synthesized via the sol-gel route exhibit stable green luminescence. researchgate.net

In a typical combustion synthesis of samarium-doped phosphors, this compound is mixed with a fuel, such as urea (B33335), and other precursors in an aqueous solution. irjet.net Upon heating, the mixture undergoes a self-sustaining combustion reaction, resulting in a fine, crystalline phosphor powder. irjet.net The luminescent properties of the resulting phosphor, such as the emission wavelength and intensity, can be tuned by adjusting the samarium concentration and the host lattice composition.

| Host Material | Synthesis Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference |

| Borosilicate Glass | Sol-gel | - | 545 (Green) | Luminescent Glasses | researchgate.net |

| Sm₂O₃ | Combustion | - | - | Luminescent Applications | irjet.net |

Generation of Nanoscale Materials (Nanoparticles and Nanopowders)

This compound is a widely used precursor for the synthesis of samarium-containing nanoscale materials, including nanoparticles and nanopowders. The controlled decomposition of this salt or its reaction in various solution-based methods allows for the production of nanomaterials with tailored size, morphology, and properties.

One of the most common applications is the synthesis of samarium oxide (Sm₂O₃) nanoparticles. The thermal decomposition of this compound is a straightforward method to produce Sm₂O₃ powders. However, to achieve nanoscale dimensions and control particle morphology, various synthesis strategies have been developed. For instance, a photochemical method involves the partial reduction of this compound in the presence of a photoinitiator, followed by air oxidation to yield Sm₂O₃ nanoparticles. researchgate.net Another approach is the thermal decomposition of a complex formed between this compound and an organic molecule like glycine (B1666218), which yields nanocrystalline Sm₂O₃ with particle sizes as small as 11 nm. researchgate.net The combustion method, using urea as a fuel, has also been successfully employed to synthesize Sm₂O₃ nanoparticles with an average crystallite size of around 5 nm. irjet.net

These samarium oxide nanoparticles have potential applications in catalysis, nanoelectronics, and as precursors for other samarium-based materials. For example, photochemically synthesized Sm₂O₃ nanoparticles have been shown to possess Brønsted acidity, suggesting their potential as heterogeneous acid catalysts. chem960.com

Furthermore, this compound is a precursor for the synthesis of samarium-doped nanomaterials. For example, samarium-doped titania (TiO₂) nanoparticles, which can act as optical filters in the mid-infrared region, have been prepared via a sol-gel technique using a samarium precursor likely derived from the nitrate salt. Samarium-doped ceria nanowires have also been synthesized using a template-free method with a citrate precursor, for which samarium trinitrate could be the initial samarium source. nih.gov

| Nanomaterial | Synthesis Method | Precursors | Average Particle/Crystallite Size | Potential Application | Reference |

| Sm₂O₃ Nanoparticles | Photochemical | Sm(NO₃)₃·6H₂O, Photoinitiator | Polydisperse | Heterogeneous Acid Catalyst | researchgate.net |

| Sm₂O₃ Nanocrystallites | Thermal Decomposition of Complex | Sm(NO₃)₃·6H₂O, Glycine | 11 nm | - | researchgate.net |

| Sm₂O₃ Nanoparticles | Combustion | Sm(NO₃)₃·6H₂O, Urea | ~5 nm | Luminescent Applications | irjet.net |

| Sm-doped CeO₂ Nanoparticles | Solvothermal | Sm(NO₃)₃·6H₂O, Ce(NO₃)₃ | - | Solid Oxide Fuel Cells | wikipedia.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Samarium Trinitrate Hexahydrate Systems

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular vibrations within a crystal lattice. These methods are particularly sensitive to the coordination environment of the samarium ion and the interactions of the nitrate (B79036) and water ligands.

Infrared (IR) Spectroscopy for Ligand and Water Coordination Analysis

Infrared spectroscopy is instrumental in understanding the coordination of both the nitrate ions and the water molecules to the central samarium atom. The symmetry of the nitrate ion (NO₃⁻) is lowered upon coordination to a metal center, which results in changes to its vibrational spectrum. An uncoordinated, free nitrate ion possesses D₃h symmetry. However, when it coordinates to a metal ion, its symmetry is reduced to C₂v for a bidentate or bridging ligand, or to Cₛ for a unidentate ligand. This reduction in symmetry leads to the splitting of degenerate vibrational modes and the appearance of bands that are IR-inactive in the free ion.

The coordination of water molecules is also observable in the IR spectrum. The presence of coordinated water is typically confirmed by broad absorption bands in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations, and bending vibrations around 1600-1640 cm⁻¹. The positions and shapes of these bands can provide information about the strength of the water coordination and the extent of hydrogen bonding within the crystal structure.

Raman Spectroscopy Studies

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the vibrations of the nitrate groups. In aqueous solutions of samarium(III) nitrate, a distinct Raman signal corresponding to the nitrate ion is observed at approximately 1048 cm⁻¹. The position and polarization of this band can provide insights into the nature of the samarium-nitrate interaction in solution. For solid samarium trinitrate hexahydrate, Raman scattering can be used to probe the vibrational modes of the crystal lattice, including those of the coordinated nitrate and water molecules. The technique is sensitive to molecular specificity and can detect both homonuclear and heteronuclear diatomic species as well as polyatomic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating the structure and dynamics of this compound in both solution and the solid state.

Application in Spectra Resolution and Doping Effects

Samarium(III) complexes have found significant application as chiral shift reagents in NMR spectroscopy. These reagents can be used to resolve the signals of enantiomers in a mixture, which is particularly useful in the analysis of chiral molecules like α-amino acids. When samarium(III) nitrate is combined with a chiral ligand such as L-tartaric acid or (R)- or (S)-propylenediaminetetraacetate (pdta), it forms a chiral complex in situ. This complex interacts with the enantiomers in the sample, inducing a diastereomeric interaction that leads to different chemical shifts for the corresponding nuclei in the two enantiomers. This allows for the quantification of enantiomeric excess and the assignment of absolute configurations.

An advantage of using samarium(III)-based shift reagents is that they often cause less signal broadening compared to other lanthanide ions, such as europium(III), especially in high-field NMR. This results in better-resolved spectra and more reliable analysis. For example, the samarium(III)-pdta complex has been shown to effectively resolve the enantiomeric signals of α-amino acids in both ¹H and ¹³C NMR with minimal line broadening.

Low-temperature multinuclear magnetic resonance studies of samarium(III) nitrate in water-acetone mixtures have allowed for the direct observation of different samarium-nitrate complex species in solution. By slowing the chemical exchange at temperatures between -110 to -120 °C, distinct ¹⁵N NMR signals for bulk and coordinated nitrate were observed. These experiments identified the presence of complexes such as [Sm(NO₃)]²⁺ and [Sm(NO₃)₂]⁺, and potentially higher-order complexes.

Deuterium NMR for Water Molecular Dynamics in Crystalline Systems

Deuterium (²H) NMR spectroscopy is a powerful technique for studying the dynamics of water molecules in solid hydrates. A study on this compound where the water of hydration was replaced with deuterium oxide (Sm(NO₃)₃·6D₂O) provided detailed insights into the motion of the water molecules.

The deuterium NMR spectra and spin-lattice relaxation times (T₁) revealed the presence of two distinct types of water molecules with different mobilities. The results indicated that the coordinated water molecules and the crystallization water molecules exhibit different dynamic behaviors. The primary motion detected was the 180° flip of the water molecules.

The study determined the activation energy (Eₐ) and the correlation time at infinite temperature (τₑ₀) for the 180° flip of the coordinated water molecules to be 20 kJ mol⁻¹ and 7.8 × 10⁻¹² s, respectively. For the crystallization water, the 180° flip occurs in an asymmetric double-minimum potential, with an activation energy of 16 kJ mol⁻¹, a τₑ₀ of 1.2 × 10⁻¹² s, and an energy difference between the potential wells (ΔE) of 2.0 kJ mol⁻¹. These findings highlight the distinct environments and motional constraints of the different water molecules within the crystal lattice.

The following table summarizes the key parameters for the 180° flip of water molecules in Sm(NO₃)₃·6D₂O as determined by Deuterium NMR:

| Water Molecule Type | Activation Energy (Eₐ) (kJ mol⁻¹) | Correlation Time at Infinite Temperature (τₑ₀) (s) | Energy Difference in Potential Wells (ΔE) (kJ mol⁻¹) |

| Coordinated Water | 20 | 7.8 x 10⁻¹² | - |

| Crystallization Water | 16 | 1.2 x 10⁻¹² | 2.0 |

X-ray Diffraction (XRD) Analysis

In these related structures, the lanthanide ion is typically coordinated by both water molecules and nitrate ions. The nitrate ions often act as bidentate ligands, coordinating to the metal center through two of their oxygen atoms. The coordination number of the lanthanide ion is usually high, often 8, 9, or even higher, reflecting the large ionic radius of these elements. The remaining water molecules that are not directly coordinated to the metal ion are incorporated into the crystal lattice as water of crystallization, forming a network of hydrogen bonds with the coordinated ligands and nitrate anions. A definitive structural elucidation for this compound would require a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Crystalline Nature and Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to investigate the crystalline structure of materials. The method involves directing X-rays onto a powdered sample and measuring the scattering intensity of the emerging X-rays at various angles. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a fingerprint for that material.

For this compound, which is known to be a crystalline solid, PXRD analysis serves two primary purposes cymitquimica.com:

Confirmation of Crystalline Nature: The presence of sharp, well-defined peaks in the diffraction pattern, as opposed to a broad, diffuse halo, confirms the long-range atomic order characteristic of a crystalline material.

Phase Identification and Purity: By comparing the experimental diffraction pattern to standard databases, such as the Powder Diffraction File (PDF), the exact crystalline phase of the material can be identified. This comparison is also crucial for assessing the phase purity of a sample, as the presence of peaks corresponding to other compounds would indicate impurities.

While the crystalline nature of this compound is established, detailed experimental PXRD patterns and standard reference files for this specific hydrate (B1144303) are not extensively documented in publicly available literature.

Single-Crystal X-ray Diffraction for Structural Determination of Samarium Nitrate Hydrates and Complexes

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. iucr.org By analyzing the diffraction pattern produced by a single crystal, researchers can determine fundamental structural parameters, including:

Unit cell dimensions (the basic repeating block of the crystal).

The crystallographic space group, which describes the symmetry of the crystal.

The precise coordinates of each atom within the unit cell.

Bond lengths and bond angles between atoms.

This technique would be the definitive method for elucidating the exact structure of this compound. The analysis would reveal the coordination number and geometry of the central samarium(III) ion, detailing how many nitrate ions and water molecules are directly bonded to it (inner-sphere coordination) versus those that are present in the crystal lattice but not directly bonded (outer-sphere). In related lanthanide nitrate hydrates, the lanthanide ion is often surrounded by multiple oxygen atoms from both nitrate and water ligands, sometimes resulting in complex, high-coordination geometries like an icosahedron. iucr.org However, a complete single-crystal structure determination for Sm(NO₃)₃·6H₂O is not available in the surveyed scientific literature.

Electron Microscopy and Surface Analysis

Field Emission Scanning Electron Microscopy (FESEM) for Morphology and Surface Topology

Field Emission Scanning Electron Microscopy (FESEM) is an advanced imaging technique that provides ultra-high-resolution images of a material's surface. It operates by scanning a focused beam of electrons over the sample. The signals produced from the interaction of the electron beam with the surface are collected to form an image that reveals detailed topographical information.

In the context of this compound powder, FESEM analysis would be employed to characterize several key features:

Crystal Morphology: FESEM can resolve the distinct shapes and habits of the individual microcrystals.

Surface Topology: The technique reveals fine details of the crystal surfaces, such as growth steps, etch pits, or other defects.

Aggregation and Particle Size: It allows for the visualization of how individual crystals agglomerate and provides an estimation of the size distribution of particles in the powder.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Distribution

While FESEM excels at surface analysis, Transmission Electron Microscopy (TEM) is used to investigate the internal structure and morphology of materials at the nanoscale. This compound is frequently used as a precursor to synthesize samarium-containing nanoparticles for various applications. wikipedia.org In this context, TEM is an indispensable tool for characterizing the resulting nanomaterials.

The process involves directing a high-energy electron beam through an ultra-thin sample. The transmitted electrons are then used to form an image. Key information obtained from TEM analysis of nanoparticles derived from this compound includes:

Nanoparticle Size and Distribution: TEM provides direct visualization of individual nanoparticles, allowing for precise measurement of their size. By analyzing a representative number of particles, a statistical size distribution histogram can be generated.

Morphology (Shape): The images clearly reveal the shape of the nanoparticles, which can be spherical, rod-like, or irregular.

Crystallinity: High-resolution TEM (HR-TEM) can even resolve the atomic lattice fringes of a single nanoparticle, confirming its crystalline nature. Selected Area Electron Diffraction (SAED) patterns can further be used to determine the crystal structure.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of labile, non-volatile compounds in solution, such as coordination complexes. The technique transfers ions from solution into the gas phase with minimal fragmentation, allowing for the accurate determination of their mass-to-charge ratio (m/z).

When this compound is dissolved in a solvent like water or methanol, the samarium(III) ion can form a variety of complex ions with the nitrate anions and solvent molecules. ESI-MS is an ideal method to identify these species in solution. For instance, studies have demonstrated the formation of samarium-nitrate complexes such as [Sm(NO₃)]²⁺ and [Sm(NO₃)₂]⁺ in solution.

An ESI-MS analysis of a this compound solution would be expected to show peaks corresponding to various solvated and coordinated species. The exact species observed would depend on the solvent and experimental conditions.

| Potential Ionic Species | Description | Expected Charge (z) |

|---|---|---|

| [Sm(NO₃)₂(H₂O)ₓ]⁺ | A complex where the samarium ion is coordinated by two nitrate ions and an unspecified number (x) of water molecules, resulting in a net positive charge. | +1 |

| [Sm(NO₃)(H₂O)ᵧ]²⁺ | A complex where the samarium ion is coordinated by one nitrate ion and an unspecified number (y) of water molecules, resulting in a net charge of +2. | +2 |

| [Sm(NO₃)₄]⁻ | A tetranitrato complex where the samarium ion is coordinated by four nitrate ions, resulting in a net negative charge. This would be observed in negative ion mode. | -1 |

Summary of Analytical Techniques

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Powder X-ray Diffraction | PXRD | Confirms crystalline nature and identifies the crystalline phase of the bulk powder. |

| Single-Crystal X-ray Diffraction | SCXRD | Determines precise 3D atomic structure, bond lengths, and bond angles. |

| Field Emission Scanning Electron Microscopy | FESEM | Provides high-resolution images of surface morphology and topology of crystals. |

| Transmission Electron Microscopy | TEM | Characterizes the size, shape, and distribution of nanoparticles synthesized from the compound. |

| Electrospray Ionization Mass Spectrometry | ESI-MS | Identifies and characterizes samarium-containing complex ions present in solution. |

Coordination Chemistry and Complex Formation of Samarium Iii with Organic Ligands

Synthesis and Characterization of Samarium(III) Coordination Complexes

The synthesis of samarium(III) coordination complexes typically involves the reaction of a samarium(III) salt, such as samarium(III) nitrate (B79036) hexahydrate, with one or more organic ligands in a suitable solvent. nih.govsigmaaldrich.com Various synthetic strategies are employed, including simple stirring at room temperature, hydrothermal methods, solvothermal reactions, and microwave-assisted synthesis. tandfonline.comacs.orgnih.govrsc.org Microwave-assisted synthesis has been shown to be a particularly efficient method, significantly reducing reaction times and improving yields compared to conventional methods. acs.orgnih.gov For instance, a quaternary mixed-ligand samarium complex was prepared in just 15 minutes with a 69% yield using microwave assistance, a substantial improvement over the 4-day, 30% yield of the conventional method. acs.orgnih.gov

The resulting complexes are then isolated and characterized using a range of analytical and spectroscopic techniques. Elemental analysis (CHN) is used to determine the empirical formula of the complex. researchgate.net Infrared (IR) spectroscopy is valuable for confirming the coordination of the ligand to the samarium ion by observing shifts in the vibrational frequencies of functional groups like C=O, N-H, or O-H. researchgate.netbohrium.com UV-visible absorption spectroscopy provides information about the electronic transitions within the complex, often showing a bathochromic (red) shift upon complexation, indicative of ligand-to-metal charge transfer. bohrium.com

Ligand Design Strategies for Enhanced Properties

The properties of samarium(III) complexes, particularly their luminescence, are highly dependent on the nature of the organic ligands coordinated to the metal center. The design of these ligands is therefore a critical aspect of developing functional samarium-based materials.

Multidentate and Chelating Ligands

Multidentate and chelating ligands are organic molecules that can bind to a central metal ion through two or more donor atoms. researchgate.netacs.org These types of ligands are particularly effective in forming stable complexes with lanthanide ions like Sm(III). The chelate effect, where a multidentate ligand forms a more stable complex than the corresponding monodentate ligands, plays a significant role. The use of multidentate ligands can also lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting structural and functional properties. inorgchemres.org

Examples of multidentate ligands used in samarium(III) chemistry include:

β-diketones: These are widely used ligands that form stable, often volatile, complexes with lanthanides. researchgate.netbohrium.com

Carboxylic acids: Ligands containing one or more carboxylate groups are effective chelators for Sm(III). tandfonline.cominorgchemres.org

Schiff bases: These are versatile ligands formed by the condensation of an aldehyde or ketone with a primary amine. researchgate.net

N-heterocycles: Ligands such as 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) are often used as ancillary ligands to saturate the coordination sphere of the Sm(III) ion and enhance its luminescent properties. researchgate.netresearchgate.net

The choice of donor atoms in the ligand also influences the properties of the complex. Oxygen and nitrogen are the most common donor atoms, but ligands containing other donors like sulfur or phosphorus have also been explored.

Role of Organic Ligands in Luminescence Enhancement and Quenching Mechanism Modulation

The luminescence of Sm(III) ions is based on 4f-4f electronic transitions, which are typically weak due to their forbidden nature. bohrium.com The organic ligands in a coordination complex can act as "antennas," absorbing UV light and efficiently transferring the energy to the Sm(III) ion, which then emits its characteristic orange-red light. researchgate.netbohrium.com This process, known as the "antenna effect" or ligand-to-metal energy transfer (LMET), is crucial for achieving bright luminescence from samarium complexes. bohrium.com

The efficiency of this energy transfer is dependent on the energy levels of the ligand. For efficient sensitization, the triplet state energy level of the ligand should be slightly higher than the emissive ⁴G₅/₂ level of the Sm(III) ion. researchgate.net If the triplet state is too low, energy back-transfer can occur, quenching the luminescence. If it is too high, the energy transfer may be inefficient.

Several factors can quench the luminescence of Sm(III) complexes. High-frequency oscillators, such as O-H, N-H, and C-H bonds, in the vicinity of the metal ion can lead to non-radiative deactivation of the excited state through vibrational coupling. researchgate.netbohrium.com To mitigate this, ligands are often designed to be free of these groups, or the hydrogen atoms are replaced with heavier atoms like fluorine. bohrium.com The presence of solvent molecules, particularly water, in the coordination sphere can also be a significant source of quenching. researchgate.netbohrium.com Encapsulating the Sm(III) ion with bulky, multidentate ligands can help to shield it from the solvent and minimize this effect. The introduction of a second, ancillary ligand can also increase the emission intensity of the complexes. researchgate.net

Structural Aspects of Samarium(III)-Ligand Interactions

The samarium(III) ion is a hard Lewis acid and therefore preferentially coordinates with hard Lewis bases, such as oxygen- and nitrogen-containing ligands. The large ionic radius of Sm(III) allows for high coordination numbers, typically ranging from 8 to 12. nih.govtandfonline.cominorgchemres.org This leads to a variety of coordination geometries, including distorted square antiprismatic, tricapped trigonal prismatic, and even icosahedral. inorgchemres.orgpsu.eduresearchgate.net

The Sm-O and Sm-N bond lengths in these complexes are dependent on the nature of the ligand and the coordination number of the metal ion. For example, in a series of samarium(III) complexes with β-diketonate and polypyridyl ligands, the Sm-O bond lengths were found to be in the range of 2.340(3) to 2.705(3) Å, while the Sm-N bond lengths varied from 2.562(3) to 2.597(3) Å. nih.govmdpi.com

The flexibility of the coordination sphere of Sm(III) allows for the formation of a wide range of structures, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. tandfonline.cominorgchemres.orgiucr.org In polynuclear complexes, the Sm(III) ions can be bridged by ligands or anions, leading to interesting magnetic and luminescent properties. For instance, a samarium(III) nitrate chain cross-linked by a bis-carbamoylmethylphosphine oxide ligand has been reported, where the Sm(III) ions are bridged by both the organic ligand and nitrate anions. nih.gov

Inner and Outer Coordination Sphere Dynamics of Samarium(III) Ions

The coordination sphere of a metal ion is divided into the inner sphere, which consists of the ligands directly bonded to the metal, and the outer sphere, which includes solvent molecules and counter-ions that are not directly coordinated but are in close proximity to the complex. The dynamics of both the inner and outer spheres can have a significant impact on the properties of the samarium(III) complex.

Inner-sphere coordination is primarily determined by the nature of the ligands and the coordination preferences of the Sm(III) ion. The lability of the ligands in the inner sphere can influence the stability of the complex and its reactivity. For example, the exchange of coordinated solvent molecules with other ligands is a key step in many synthetic procedures.

Outer-sphere interactions , such as hydrogen bonding and ion pairing, can also play a crucial role. Counter-ions, for instance, can influence the crystal packing of the complex and can even affect its luminescent properties. In a study of samarium(II) crown ether complexes, it was found that outer-sphere iodide anions influenced whether the complex exhibited broadband 5d → 4f luminescence or sharp 4f → 4f transitions by altering the symmetry around the metal center. acs.org While this study focused on Sm(II), similar outer-sphere effects can be expected in Sm(III) systems.

The solvent can also have a profound effect on the structure and properties of samarium(III) complexes. Solvent molecules can coordinate to the metal ion, act as hydrogen bond donors or acceptors, and influence the solubility and stability of the complex. The choice of solvent is therefore a critical parameter in the synthesis and characterization of these compounds.

Photophysical Properties and Luminescence Research of Samarium Iii Nitrate Hexahydrate and Its Derivatives

Luminescence Emission Characteristics of Samarium(III) Ion

The luminescence of the samarium(III) (Sm³⁺) ion is characterized by its sharp, line-like emission bands, which arise from inner-shell 4f-4f electronic transitions. bohrium.com These transitions are relatively insensitive to the host matrix due to the shielding of the 4f orbitals by the outer 5s and 5p electrons. bohrium.com However, the ligand environment can significantly influence the intensity and splitting of these emission peaks.

Analysis of Characteristic Emission Peaks

The emission spectrum of the Sm³⁺ ion typically displays several distinct peaks in the visible and near-infrared regions. These emissions originate from the excited state, ⁴G₅/₂, to various lower-lying energy levels of the ⁶Hⱼ multiplet. researchgate.net The most prominent transitions are generally observed at approximately 564 nm, 600 nm, 646 nm, and 708 nm, corresponding to the ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, ⁴G₅/₂ → ⁶H₉/₂, and ⁴G₅/₂ → ⁶H₁₁/₂ transitions, respectively. researchgate.netresearchgate.net

Of these, the transition at around 646-648 nm (⁴G₅/₂ → ⁶H₉/₂) is often the most intense and is considered a hypersensitive transition. bohrium.comresearchgate.net Its intensity is particularly sensitive to the coordination environment and symmetry around the Sm³⁺ ion. bohrium.com The presence of a strong peak at this wavelength results in the characteristic orange-red emission of samarium complexes. bohrium.comresearchgate.net The other transitions, such as those at 565 nm and 602 nm, are typically weaker and are considered to be of magnetic dipole or mixed magnetic/electric dipole character. researchgate.net

| Transition | Approximate Wavelength (nm) | Nature of Transition |

|---|---|---|

| ⁴G₅/₂ → ⁶H₅/₂ | 564 - 565 | Magnetic Dipole (MD) |

| ⁴G₅/₂ → ⁶H₇/₂ | 600 - 602 | Mixed MD/Electric Dipole (ED) |

| ⁴G₅/₂ → ⁶H₉/₂ | 646 - 648 | Hypersensitive Electric Dipole (ED) |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~708 | Forbidden |

Influence of Ligand Environment on Emission Intensity

The ligand environment plays a crucial role in modulating the luminescence intensity of the Sm³⁺ ion. The choice of organic ligands coordinated to the samarium center can significantly enhance the emission through a process known as the "antenna effect." researchgate.net In this mechanism, the organic ligand absorbs excitation energy and efficiently transfers it to the central Sm³⁺ ion, which then emits its characteristic luminescence. matec-conferences.org

Excitation and Absorption Spectroscopy of Samarium(III) Complexes

The excitation and absorption spectra of samarium(III) complexes provide valuable insights into the energy uptake and transfer processes. The absorption spectra of these complexes typically exhibit broad bands in the ultraviolet (UV) region, which are attributed to the π-π* transitions of the organic ligands. researchgate.netbohrium.com Chelation of the ligand to the Sm³⁺ ion often results in a bathochromic (red) shift of these absorption bands. bohrium.com

The excitation spectra of samarium complexes, monitored at the characteristic emission wavelength of the Sm³⁺ ion (e.g., 645 nm), often resemble the absorption spectra of the ligands. researchgate.net This similarity confirms the efficient energy transfer from the ligand to the metal ion. researchgate.net In addition to the broad ligand-based excitation bands, sharp, less intense lines corresponding to the direct f-f transitions of the Sm³⁺ ion can also be observed. chemrxiv.org For example, excitation spectra can show characteristic bands of the trivalent samarium ion around 404 nm, corresponding to the ⁴G₅/₂ → ⁶H₇/₂ transition. researchgate.net

Energy Transfer Mechanisms in Lanthanide Complexes

The luminescence of lanthanide complexes, including those of samarium, is often governed by intricate energy transfer mechanisms. Understanding these processes is key to designing highly luminescent materials.

Ligand-Sensitized Luminescence Studies

Ligand-sensitized luminescence, or the antenna effect, is the primary mechanism for achieving bright emission from lanthanide ions. researchgate.net This process involves three main steps:

Absorption: The organic ligand (antenna) absorbs incident light, typically in the UV region, promoting it to an excited singlet state (S₁). acs.org

Intersystem Crossing: The excited singlet state of the ligand undergoes intersystem crossing (ISC) to a lower-lying triplet state (T₁). acs.org

Energy Transfer: Energy is transferred from the triplet state of the ligand to an appropriate excited state of the lanthanide ion (e.g., the ⁴G₅/₂ state of Sm³⁺). acs.org The lanthanide ion then de-excites through its characteristic radiative pathways, producing luminescence.

The efficiency of this energy transfer is highly dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion.

Role of Triplet State Energy Levels

The energy of the ligand's lowest triplet state (T₁) is a critical parameter in the design of efficient lanthanide complexes. acs.org For effective energy transfer to occur, the T₁ level of the ligand must be appropriately positioned relative to the emissive level of the lanthanide ion. oup.com Specifically, the T₁ level should be higher in energy than the accepting level of the lanthanide ion to facilitate exothermic energy transfer, but not so high as to favor back energy transfer. acs.org

Catalytic Applications of Samarium Trinitrate Hexahydrate in Advanced Chemical Synthesis

Lewis Acid Catalysis in Organic Reactions

Samarium(III) nitrate (B79036) hexahydrate is recognized as a potent Lewis acid catalyst, capable of accelerating a variety of organic transformations. nih.govrsc.org The samarium(III) center, with its vacant f-orbitals, can accept electron pairs from Lewis basic functional groups, thereby activating the substrate towards nucleophilic attack or other subsequent reactions. researchgate.net This Lewis acidity is central to its catalytic efficacy in numerous synthetic procedures.

Mechanism of Action as a Lewis Acid Catalyst

The catalytic activity of samarium trinitrate hexahydrate as a Lewis acid stems from the ability of the Sm³⁺ ion to act as an electron pair acceptor. In a typical catalytic cycle, the samarium(III) ion coordinates to a lone pair of electrons on a heteroatom, such as oxygen or nitrogen, within the substrate molecule. This coordination polarizes the bond, increasing the electrophilicity of the substrate and rendering it more susceptible to nucleophilic attack.

For instance, in carbonyl-containing compounds, the samarium ion coordinates to the carbonyl oxygen. This interaction withdraws electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. After the reaction is complete, the product is released, and the samarium(III) catalyst is regenerated to participate in another catalytic cycle. The presence of water of hydration in this compound can also play a role, potentially participating in proton transfer steps or influencing the coordination environment of the samarium ion.

Applications in C-C Bond Formation and Functional Group Transformations

The Lewis acidic nature of this compound has been harnessed in a range of carbon-carbon bond-forming reactions and functional group transformations. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. While radical-based C-C bond formations are also known for samarium compounds, the Lewis acid catalyzed pathways are particularly significant for this compound. acs.orgorganic-chemistry.orgrsc.org

Samarium(III)-catalyzed reactions often provide access to valuable synthetic intermediates and final products with high efficiency. For example, samarium triflate, a related samarium(III) salt, has demonstrated high efficiency in the synthesis of benzoxazoles and benzothiazoles, highlighting the catalytic potential of the Sm³⁺ ion in forming heterocyclic systems. ustb.edu.cn

Specific Examples: Von Pechmann Condensation for Coumarin (B35378) Derivatives

A prominent example of the catalytic application of this compound is in the von Pechmann condensation for the synthesis of coumarin and its derivatives. nih.govrsc.orgustb.edu.cnmdpi.com Coumarins are an important class of heterocyclic compounds with diverse biological and pharmaceutical activities. The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.

In this reaction, this compound acts as an efficient Lewis acid catalyst, facilitating the initial transesterification between the phenol and the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin product. The use of this compound offers advantages such as mild reaction conditions and good to excellent yields of the desired products.

Table 1: this compound Catalyzed Von Pechmann Condensation of Various Phenols with Ethyl Acetoacetate

| Entry | Phenol | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenol | Coumarin | 85 |

| 2 | Resorcinol | 7-Hydroxycoumarin | 92 |

| 3 | Phloroglucinol | 5,7-Dihydroxycoumarin | 95 |

| 4 | m-Cresol | 7-Methylcoumarin | 88 |

| 5 | Catechol | 8-Hydroxycoumarin | 82 |

This table is a representative example based on typical results and is for illustrative purposes.

Heterogeneous Catalysis

Beyond its role in homogeneous catalysis, this compound serves as a critical precursor in the synthesis of heterogeneous catalysts, particularly for applications in energy conversion and storage technologies. Its decomposition properties allow for the formation of highly active nanostructured materials.

Development of Nanocatalysts for Solid Oxide Regenerative Fuel Cells

This compound is a key ingredient in the preparation of nitrate precursor solutions for the synthesis of nanocatalysts used in solid oxide regenerative fuel cells (SORFCs). nih.govrsc.org These fuel cells are promising energy conversion devices that can operate in both fuel cell and electrolysis modes. The performance of SORFCs is highly dependent on the catalytic activity of the electrodes.

A nanocatalyst can be prepared by mixing samarium(III) nitrate hexahydrate with other nitrate salts, such as strontium nitrate and cobalt(II) nitrate hexahydrate. Upon controlled thermal decomposition, this mixture yields a nanostructured perovskite or other mixed metal oxide with high surface area and catalytic activity, enhancing the efficiency of the fuel cell.

Role in Samarium-Doped Ceria Catalysts

This compound is instrumental in the synthesis of samarium-doped ceria (SDC), a state-of-the-art electrolyte material for solid oxide fuel cells (SOFCs). nih.govrsc.org Doping ceria (CeO₂) with samarium introduces oxygen vacancies into the ceria lattice, significantly enhancing its ionic conductivity at intermediate temperatures (500-800 °C).

The synthesis of SDC often involves a co-precipitation or sol-gel method where this compound and cerium(III) nitrate are dissolved in a suitable solvent. The subsequent heat treatment of the precursor mixture leads to the formation of a homogeneous, nanostructured SDC powder with a high density of oxygen vacancies. The ionic conductivity of SDC electrolytes is a crucial factor for the performance of intermediate-temperature SOFCs. Research has shown that the doping level of samarium significantly impacts the ionic conductivity, with compositions around 20 mol% samarium often exhibiting optimal performance.

Table 2: Ionic Conductivity of Samarium-Doped Ceria (SDC) at 800 °C

| Samarium Doping (mol%) | Synthesis Method | Ionic Conductivity (S/cm) |

|---|---|---|

| 10 | Co-precipitation | ~0.08 |

| 15 | Glycine-nitrate combustion | ~0.12 |

| 20 | Citrate-nitrate combustion | ~0.15 |

| 25 | Hydrothermal | ~0.10 |

This table presents representative ionic conductivity values for SDC prepared by various methods. Actual values can vary based on specific synthesis conditions and microstructures.

Catalyst Precursor Design and Optimization

The efficacy of a catalyst is intrinsically linked to its physical and chemical properties, such as surface area, particle size, and crystalline structure. When utilizing this compound as a precursor, the design and optimization of the synthesis process are critical for tailoring these properties to achieve enhanced catalytic performance. The transformation of this compound into the active catalytic species, typically samarium oxide (Sm₂O₃) or a mixed oxide, involves several key parameters that can be precisely controlled to optimize the final catalyst.

A common method for preparing samarium oxide catalysts from this compound is through precipitation. This process involves dissolving the samarium nitrate in a solvent, followed by the addition of a precipitating agent to form a samarium hydroxide (B78521) precursor, which is then calcined to yield samarium oxide. The choice of precipitating agent and the calcination temperature are crucial variables in the design of the catalyst.

For instance, in the synthesis of samarium-doped ceria catalysts, this compound is used as the precursor for the samarium component. The precursor solution is prepared by dissolving this compound, strontium nitrate, and cobalt(II) nitrate hexahydrate to create a nanocatalyst for solid oxide regenerative fuel cells. researchgate.net The thermal decomposition of this compound is a key step, with the hexahydrate form decomposing to the anhydrous form at 50°C, then to an oxynitrate at 420°C, and finally to samarium(III) oxide at 680°C. researchgate.net This temperature-dependent transformation allows for precise control over the final oxide's characteristics.

Furthermore, this compound is a precursor in the sol-gel synthesis of complex catalysts like the double perovskite Sm₂FeCuO₆. In this method, a solution of this compound is mixed with other metal nitrate precursors, and a chelating agent is added to form a gel. The subsequent drying and calcination of this gel result in the final perovskite catalyst. The stoichiometry and homogeneity of the precursor solution are critical for obtaining the desired single-phase perovskite structure.

The optimization of these preparative parameters has a direct impact on the catalytic activity. For example, in the isosynthesis of C4 hydrocarbons from a mixture of carbon monoxide and hydrogen, samarium oxide catalysts prepared from this compound have demonstrated notable performance. The preparation involves dissolving this compound, precipitating with ammonia (B1221849) water, followed by aging, drying, and calcination. The resulting catalyst's performance is directly influenced by these synthesis conditions.

Detailed research findings have shown that the calcination temperature, in particular, plays a significant role in determining the final properties and catalytic efficacy of samarium oxide-based catalysts.

| Catalyst Precursor | Preparation Method | Calcination Temperature (°C) | Key Findings | Application |

| This compound | Precipitation with ammonia | 500-600 | Formation of Sm₂O₃ catalyst with stable performance. | Isosynthesis of C4 hydrocarbons |

| This compound | Thermal decomposition | 680 | Complete conversion to samarium(III) oxide. | General catalyst synthesis |

| This compound, Iron trinitrate nonahydrate, Copper(II) nitrate trihydrate | Sol-gel | Not specified | Synthesis of Sm₂FeCuO₆ double perovskite. | Electrochemical applications |

| This compound, Cerium(III) nitrate | Mixing in triethylene glycol | 200 (drying at 110, calcination at 500) | Formation of samarium-doped ceria. researchgate.net | Fuel cell electrolytes researchgate.net |

These examples underscore the importance of a systematic approach to catalyst precursor design and optimization. By carefully controlling the synthesis parameters starting from the this compound precursor, it is possible to fine-tune the properties of the resulting catalyst and, consequently, its performance in advanced chemical syntheses.

Samarium Trinitrate Hexahydrate As a Precursor for Advanced Materials Development

High-Performance Magnetic Materials

Samarium trinitrate hexahydrate is a key starting material in the production of high-performance samarium-cobalt (B12055056) (SmCo) permanent magnets, which are renowned for their high magnetic strength, exceptional temperature stability, and resistance to corrosion.

Synthesis of Samarium-Cobalt (SmCo) Magnets

The synthesis of SmCo magnets from this compound often involves wet chemical methods like co-precipitation or sol-gel techniques, followed by a reduction and sintering process. These methods allow for precise control over the composition and microstructure of the final magnetic material.

In a typical sol-gel process, this compound and cobalt nitrate (B79036) hexahydrate are dissolved in a suitable solvent, and a chelating agent such as citric acid is added to form a homogenous gel. This gel is then dried and calcined to produce a precursor powder of mixed samarium and cobalt oxides. Subsequent reduction of this oxide powder, often with a reducing agent like calcium, followed by sintering at high temperatures, leads to the formation of the desired SmCo alloy.

One study reported the synthesis of SmCo nanoparticles by preparing samarium cobalt oxides using a sol-gel method with nitrate compounds, followed by combustion. However, the researchers noted that this particular method using nitrate precursors did not yield satisfactory results for producing samarium cobalt magnets. stanfordmagnets.com Another approach involves the co-precipitation of samarium and cobalt hydroxides from a solution containing samarium nitrate and cobalt nitrate, which are then converted to the oxide and subsequently reduced. stanfordmagnets.com

A patented method describes the preparation of samarium cobalt magnetic powder by dissolving samarium nitrate and cobalt nitrate in water, followed by precipitation with sodium hydroxide (B78521), drying, and a two-step reduction process. wikipedia.org

Magnetic Properties and Thermal Stability Studies

SmCo magnets are broadly classified into two main series: SmCo₅ and Sm₂Co₁₇. The SmCo₅ series typically contains around 36% samarium by weight, while the Sm₂Co₁₇ series has a lower samarium content of about 25%. stanfordmagnets.com These magnets are known for their strong resistance to demagnetization and excellent performance at elevated temperatures. magnetexpert.com

The magnetic properties of SmCo magnets are impressive, with maximum energy products ((BH)max) ranging from 15 to 32 MGOe. bohrium.com The SmCo₅ series generally exhibits a (BH)max of 15-24 MGOe, whereas the Sm₂Co₁₇ series, which is more common, offers a higher (BH)max of 22-32 MGOe. bohrium.com

One of the most significant advantages of SmCo magnets is their exceptional thermal stability. The Sm₂Co₁₇ series can operate at temperatures up to 350°C, outperforming neodymium magnets in high-temperature applications. bohrium.com The reversible temperature coefficient of remanence for Sm₂Co₁₇ is approximately -0.03%/°C. stanfordmagnets.com

Table 1: General Magnetic and Thermal Properties of SmCo Magnet Series

| Property | SmCo₅ Series | Sm₂Co₁₇ Series |

| Samarium Content (wt%) | ~36% | ~25% |

| Max. Energy Product ((BH)max) | 15-24 MGOe | 22-32 MGOe |

| Max. Operating Temperature | ~250°C | ~350°C |

| Reversible Temp. Coefficient of Br | -0.05%/°C | -0.03%/°C |

This table presents general data for SmCo magnet series and is not specific to magnets synthesized solely from this compound.

Optical and Photonic Materials

This compound is a valuable precursor for creating materials with specific optical and photonic properties, finding applications in advanced lighting and laser technologies.

Development of Phosphors for LED and Display Technologies

In the field of solid-state lighting, samarium-doped phosphors are of interest for their ability to emit light in the orange-red region of the visible spectrum, which is crucial for producing warm white light from blue light-emitting diodes (LEDs). Samarium(III) ions exhibit characteristic sharp emission lines due to their 4f-4f electronic transitions.

The synthesis of these phosphors can be achieved through various methods, including co-precipitation. In this technique, an aqueous solution of this compound is mixed with solutions of other precursor salts, and a precipitating agent is added to form an insoluble compound containing samarium. This precipitate is then washed, dried, and calcined at high temperatures to crystallize the desired phosphor material. The photoluminescence properties of the resulting phosphors, such as emission wavelength and intensity, are highly dependent on the host material and the concentration of the samarium dopant.

For instance, new Sm(III) complexes have been synthesized using different diketone ligands and 1,10-phenanthroline (B135089), with their photoluminescence properties being investigated. These samarium complexes are noted for their deep-red emission, which is desirable for high-quality display devices. mdpi.com

Applications in Laser Technologies and Specialized Glass

Samarium is utilized in the fabrication of specialized glass and crystals for laser applications. Samarium-doped glass is employed in laser systems to absorb unwanted ultraviolet (UV) radiation from the pump source, which can otherwise damage the laser medium. researchgate.net Furthermore, samarium can be incorporated into laser crystals as a dopant to create a laser gain medium.

The production of these materials can start from high-purity samarium oxide, which can be derived from the thermal decomposition of this compound. The samarium oxide is then melted with other components to form the glass or used in crystal growth processes like the Czochralski method. The concentration of samarium in the material is a critical parameter that influences its optical properties, such as absorption and emission spectra, and ultimately the performance of the laser.

Research has been conducted on the optical properties of samarium-doped borate (B1201080) glass, where an increase in samarium oxide content was found to improve the optical transmission of the glass, particularly at wavelengths longer than 600 nm. magnetsource.com Another study investigated tellurite-based glass doped with samarium oxide nanoparticles, which showed potential for optoelectronic devices. intemag.com

Materials for Energy Systems

This compound plays a significant role as a precursor in the development of materials for energy systems, particularly in the field of solid oxide fuel cells (SOFCs).

Samarium-doped ceria (SDC) is a widely studied electrolyte material for intermediate-temperature SOFCs (IT-SOFCs) due to its high ionic conductivity. This compound is a common precursor for the synthesis of SDC powders. mdpi.com Various synthesis routes, such as co-precipitation and combustion synthesis, utilize samarium nitrate to produce fine SDC powders with controlled stoichiometry and morphology.

In a typical combustion synthesis, samarium nitrate hexahydrate is mixed with cerium nitrate and a fuel, such as glycine (B1666218) or citric acid. The solution is heated to initiate a self-sustaining combustion reaction, resulting in a voluminous, nanocrystalline SDC powder. The properties of the final SDC electrolyte, including its ionic conductivity, are influenced by the synthesis parameters and the choice of fuel.

A study on the effect of different fuels on the properties of SDC electrolytes found that the choice of combustion agent significantly impacts the resulting material's characteristics. The ionic conductivity of SDC electrolytes is a key performance metric. For instance, an ionic conductivity of 1.54 x 10⁻² S cm⁻¹ was reported at 600 °C for a 20% samarium-doped ceria sample. Another investigation on porous samaria-doped ceria electrolytes for single-chamber SOFCs reported a maximum open-circuit voltage of 0.65 V at 550°C.

Table 2: Ionic Conductivity of Samarium-Doped Ceria (SDC) Electrolytes

| SDC Composition | Synthesis Method | Sintering Temperature (°C) | Measurement Temperature (°C) | Ionic Conductivity (S/cm) |

| Ce₀.₈Sm₀.₂O₁.₉ | Glycine-Nitrate Combustion | 1300 | 600 | 1.54 x 10⁻² |

| Ce₀.₈Sm₀.₂O₁.₉ | Glycine-Nitrate Combustion | - | 600 | 2.4 x 10⁻² |

| Ba₇Ta₃.₇Mo₁.₃O₂₀.₁₅ (BTM) | Solid-State Reaction | 1300 | 600 | 4.5 x 10⁻³ |

This table includes data from various studies on SDC and other related electrolyte materials. The synthesis of the SDC samples involved the use of samarium nitrate precursors.

Electrolyte Fabrication for Fuel Cells

This compound is a crucial precursor in the fabrication of electrolytes for solid oxide fuel cells (SOFCs), particularly in the synthesis of samarium-doped ceria (SDC). researchgate.netwikipedia.org SDC is a ceramic material with high ionic conductivity at intermediate temperatures (500-750°C), making it a promising alternative to traditional yttria-stabilized zirconia (YSZ) electrolytes, which require higher operating temperatures. wikipedia.org

The synthesis of SDC from this compound can be achieved through various methods, including co-precipitation, sol-gel, and combustion synthesis. wikipedia.org In a typical sol-gel process, this compound is mixed with cerium(III) nitrate in a solvent such as triethylene glycol. The mixture is heated to facilitate the formation of a gel, which is then dried and calcined at a higher temperature to produce the final SDC powder. wikipedia.org The resulting SDC material exhibits a fluorite crystal structure, where Sm³⁺ ions substitute Ce⁴⁺ ions in the ceria lattice, creating oxygen vacancies that facilitate high oxygen ion conductivity. wikipedia.org

The ionic conductivity of SDC is dependent on the doping concentration of samarium and the operating temperature. Research has shown that a 20 mol% doping of samarium in ceria (20SDC) often provides the optimal balance of ionic conductivity and mechanical stability.

Table 1: Properties of Samarium-Doped Ceria (SDC) Electrolytes Synthesized from this compound

| Property | Value | Significance |

|---|---|---|

| Composition | Ce₀.₈Sm₀.₂O₁.₉ | Optimal doping concentration for high ionic conductivity. |

| Crystal Structure | Fluorite | Allows for high oxygen ion mobility. |

| Ionic Conductivity | ~0.1 S/cm at 800°C | Enables efficient operation of SOFCs at intermediate temperatures. |

| Operating Temperature | 500 - 750°C | Lower operating temperature compared to YSZ, reducing costs and improving longevity. |

Potential in Energy Storage Applications

This compound also serves as a precursor in the synthesis of novel materials for energy storage applications. One such material is the double perovskite Sm₂FeCuO₆, which has been investigated for its electrochemical properties. The synthesis of this complex oxide can be achieved through a sol-gel method, where this compound is used as the source of samarium.

In this process, stoichiometric amounts of this compound, iron(III) nitrate nonahydrate, and copper(II) nitrate trihydrate are dissolved in a suitable solvent. A chelating agent, such as citric acid, is added to form a stable complex with the metal ions. The resulting sol is then heated to evaporate the solvent and form a gel, which is subsequently calcined to obtain the Sm₂FeCuO₆ powder.

Electrochemical characterization of Sm₂FeCuO₆ has demonstrated its potential as an electrode material for supercapacitors. Cyclic voltammetry studies have revealed pseudocapacitive behavior, indicating that the material stores charge through Faradaic reactions at the electrode-electrolyte interface. The specific capacitance of Sm₂FeCuO₆ is influenced by its microstructure and surface area, which can be controlled by the synthesis parameters. The use of this compound as a precursor allows for the homogeneous distribution of samarium ions in the final material, which is crucial for achieving the desired electrochemical performance.

Functional Ceramics and Composites

The application of this compound extends to the development of functional ceramics and composites with tailored properties for specific high-technology applications.

Integration into High-Temperature Components

Samarium compounds, particularly samarium oxide derived from precursors like this compound, are known for their exceptional thermal stability, making them valuable additives in high-temperature ceramics. sinoraremineral.com Samarium oxide can be incorporated into ceramic matrices to enhance their performance at elevated temperatures. sinoraremineral.com

One area of research involves the synthesis of samarium-substituted cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles using this compound as the samarium source. mdpi.com These magnetic nanoparticles are of interest for applications such as high-density data storage and as catalysts, which often involve operation at high temperatures. The synthesis is typically carried out via a sol-gel or co-precipitation method, where the nitrate precursors are decomposed to form the ferrite structure. The inclusion of samarium can modify the magnetic properties and enhance the thermal stability of the cobalt ferrite. The processing of these materials into dense ceramic components requires high-temperature sintering, and the presence of samarium contributes to the stability of the final ceramic body at elevated operational temperatures.

Development of Samarium-Doped Borosilicate Glasses

This compound is a potential precursor for the synthesis of samarium-doped borosilicate glasses, which exhibit interesting luminescent properties. These glasses are synthesized using a sol-gel method, which offers better homogeneity and lower processing temperatures compared to traditional melt-quenching techniques. researchgate.net

In the sol-gel synthesis of samarium-doped borosilicate glass, a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS), and a boron source are hydrolyzed and condensed to form a silica-boron network. Samarium is introduced into the glass matrix by adding a solution of this compound to the initial sol. The resulting gel is then dried and heat-treated to form a dense, transparent glass.